Ethyl 4-nitrobenzoate Ethyl 4-nitrobenzoate Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 99-77-4
VCID: VC21336339
InChI: InChI=1S/C9H9NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol

Ethyl 4-nitrobenzoate

CAS No.: 99-77-4

Cat. No.: VC21336339

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ethyl 4-nitrobenzoate - 99-77-4

CAS No. 99-77-4
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
IUPAC Name ethyl 4-nitrobenzoate
Standard InChI InChI=1S/C9H9NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3
Standard InChI Key PHWSCBWNPZDYRI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Boiling Point 186.3 °C
Melting Point 55-59°C

Chemical Identity and Structure

Ethyl 4-nitrobenzoate (CAS No. 99-77-4) is an aromatic ester with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It consists of a benzene ring substituted with a nitro group (-NO2) at the para position and an ethyl ester group (-COOC2H5). The compound is also known by several synonyms including:

  • Ethyl p-nitrobenzoate

  • 4-Nitrobenzoic acid ethyl ester

  • Benzoic acid, 4-nitro-, ethyl ester

  • 4-(Ethoxycarbonyl)nitrobenzene

The structure features a planar aromatic ring with the nitro and ester groups positioned at opposite ends, creating a para-substitution pattern that influences its reactivity and physical properties.

Physical and Chemical Properties

Ethyl 4-nitrobenzoate presents as a crystalline powder ranging from white to light yellow or occasionally reddish in color . Its physical state at room temperature is solid, with well-defined melting and boiling points that make it suitable for various applications.

Key Physical Properties

The following table summarizes the essential physical properties of ethyl 4-nitrobenzoate:

PropertyValueReference
Melting Point55-59°C
Boiling Point182°C (at standard pressure)
315.0±25.0°C (at 760 mmHg)
Density1.3±0.1 g/cm³
Flash Point148.2±25.2°C
Refractive Index1.5700 (estimate)
Physical FormCrystalline Powder
ColorWhite to Light yellow to Red

Solubility Profile

Ethyl 4-nitrobenzoate demonstrates a characteristic solubility pattern that is important for its purification and application:

  • Insoluble in water

  • Freely soluble in alcohol and ether

  • Slightly soluble in chloroform and ethyl acetate

This solubility profile facilitates its extraction and purification during synthesis and is advantageous in certain pharmaceutical formulations.

Synthesis Methods

Several methods have been developed for the synthesis of ethyl 4-nitrobenzoate, with esterification of 4-nitrobenzoic acid being the predominant approach. The synthesis techniques vary in efficiency, yield, and environmental impact.

Advanced Catalytic Methods

A patented process (US5087725A) describes the preparation of ethyl 4-nitrobenzoate using polyfluoroalkanesulfonic acids or their hydrates as catalysts. This method demonstrates significant advantages:

  • Catalyst usage: 0.1 to 20 mol% relative to nitrobenzoic acid

  • Reaction temperature: 60° to 120°C

  • Higher yield: approximately 94.5% of theoretical yield

  • Purity: 98.2-99.2% by HPLC

  • Reduced side reactions

  • Recyclable catalyst through simple aqueous extraction

The reaction involves the following steps:

  • Reaction of 4-nitrobenzoic acid with ethanol in toluene or cyclohexane

  • Catalysis by hexafluoropropanesulfonic acid hydrate

  • Distillation of the ternary mixture (ethanol, water, and solvent)

  • Washing with water to recover catalyst

  • Washing with sodium hydroxide solution to remove unconverted acid

  • Steam distillation to remove solvent

  • Separation and drying of the product

Green Chemistry Approaches

Recent research has explored more environmentally friendly synthesis methods:

Zeolite-Catalyzed Synthesis

Ultradispersed natural zeolites (H-CL, H-MOR, H-HEU-M, H-PHI) with crystallite sizes of 290-480 nm have been employed as heterogeneous acid catalysts. This solvent-free esterification is conducted in an argon atmosphere at the boiling point of the reaction mixture .

Enhanced Physical Methods

The reaction efficiency can be further improved through:

  • Ultrasound irradiation (37 kHz, 330 W, 2 h)

  • Microwave irradiation (2450 MHz, 300 W, 2 h)

These methods demonstrate significant advantages in terms of conversion rates and product yields:

  • Conversion of 4-nitrobenzoic acid: up to 70%

  • Yield of ethyl 4-nitrobenzoate: up to 67%

  • Particularly effective with H-MOR and H-HEU-M catalysts

The following table compares the performance of different synthesis methods:

Synthesis MethodCatalystConditionsYield (%)Purity (%)Reference
Polyfluoroalkanesulfonic acidHexafluoropropanesulfonic acid hydrate80-95°C, toluene/cyclohexane94.4-94.798.2-99.2
Ultradispersed zeolitesH-MOR, H-HEU-MArgon atmosphere, no solventUp to 67Not specified
Zeolites + MicrowaveH-MOR (400-410 nm)2450 MHz, 300 W, 2 hUp to 67Confirmed by spectroscopy

Analytical Identification

The identification and characterization of ethyl 4-nitrobenzoate can be performed using various spectroscopic and analytical techniques.

Spectroscopic Characterization

FTIR spectroscopy reveals characteristic absorption bands:

  • 1712.26 cm⁻¹: C=O ester peak (shifted from typical 1750-1735 cm⁻¹ due to conjugation with aromatic ring)

  • 1366.77, 1520.06, 869.81, 711.51, and 505.53 cm⁻¹: NO₂ group vibrations

  • 1269.03 and 1100.94 cm⁻¹: symmetric and antisymmetric C-O stretches of the ester COO group

  • 1008.72 cm⁻¹: ether CO stretch of the OC₂H₅ group

Additional characterization can be performed using:

  • GC/MS for mass spectral analysis

  • ¹H and ¹³C NMR spectroscopy to confirm structure

  • Melting point determination (55-57°C for purified samples)

Applications and Uses

Ethyl 4-nitrobenzoate serves various functions in industrial and research applications.

Pharmaceutical Applications

The compound is primarily utilized as:

  • A semi-product in the chemical-pharmaceutical industry for the production of local anesthetics such as novocaine (procaine) and related compounds

  • An intermediate in the preparation of p-dimethylaminobenzoate compounds

Analytical Standards

Ethyl 4-nitrobenzoate is employed as:

  • A pharmaceutical secondary standard for quality control applications

  • A reference material providing laboratories and manufacturers with a cost-effective alternative to in-house working standards

Research and Development

In research settings, the compound serves as:

  • A model compound for studying esterification reactions and catalysis

  • A starting material for various organic syntheses

  • A reference compound for analytical method development

SupplierPurityPackage SizeFormPrice RangeReference
Thermo Scientific Chemicals99%100g, 500gCrystalline PowderNot specified
TCI America>98.0% (GC)25gWhite to Light yellow to Red powder$41.00
USPUSP Reference Standard40 mgNot specified$823.00

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